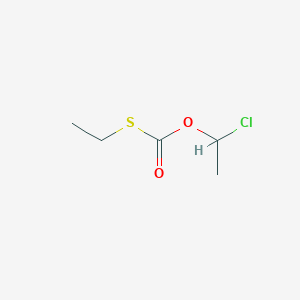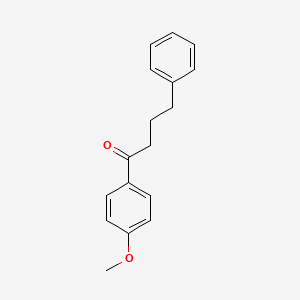
(4-(Methylsulfonyl)morpholin-2-yl)methanamine
概要
説明
(4-(Methylsulfonyl)morpholin-2-yl)methanamine is a chemical compound with the molecular formula C6H15N2O3S It is known for its unique structure, which includes a morpholine ring substituted with a methylsulfonyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)morpholin-2-yl)methanamine typically involves the reaction of morpholine with methylsulfonyl chloride to introduce the methylsulfonyl group. This is followed by the introduction of the methanamine group through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
(4-(Methylsulfonyl)morpholin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, secondary amines, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4-(Methylsulfonyl)morpholin-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (4-(Methylsulfonyl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression.
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the methylsulfonyl and methanamine groups.
N-Methylmorpholine: Contains a methyl group instead of the methylsulfonyl group.
Methanesulfonamide: Contains the methylsulfonyl group but lacks the morpholine ring.
Uniqueness
(4-(Methylsulfonyl)morpholin-2-yl)methanamine is unique due to its combination of a morpholine ring with both a methylsulfonyl group and a methanamine group. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs, making it a valuable compound for various applications.
特性
IUPAC Name |
(4-methylsulfonylmorpholin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c1-12(9,10)8-2-3-11-6(4-7)5-8/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDKRSKRMGGEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-pyrrolo[2,3-b]pyridine-4-carbohydrazide](/img/structure/B3183537.png)

![Phosphonic acid, [2-(1H-tetrazol-5-yl)ethyl]-](/img/structure/B3183543.png)







![5-Chloro-2-phenylthiazolo[5,4-b]pyridine](/img/structure/B3183594.png)



